Amrubicin

描述

胺柔比星是一种第三代合成蒽环类药物,主要用于治疗肺癌,尤其是小细胞肺癌。它于 2002 年首次在日本获批上市,商品名为 Calsed。 胺柔比星通过抑制拓扑异构酶 II 发挥作用,拓扑异构酶 II 是一种对 DNA 复制和修复至关重要的酶 .

准备方法

胺柔比星是通过半合成方法合成的,该方法结合了传统的化学合成步骤和生物合成步骤。起始材料通常是蒽环类化合物,如 ε-罗红霉素或道诺霉素。 合成途径包括一个糖基化反应,其中胺柔比星的苷元被糖基化以生成最终产物 .

化学反应分析

胺柔比星会经历几种类型的化学反应,包括:

氧化: 胺柔比星可以被氧化形成各种代谢产物。

还原: 该化合物被还原为其活性代谢产物胺柔比醇,其活性明显更强。

取代: 可以将各种取代基添加到胺柔比星分子中以形成衍生物。

这些反应中常用的试剂包括过氧化氢等氧化剂和硼氢化钠等还原剂。 这些反应的主要产物是胺柔比醇和其他衍生物 .

科学研究应用

Clinical Efficacy in Small-Cell Lung Cancer

Phase III Trials : Amrubicin has been compared with other agents like topotecan in several randomized trials. A notable study involving 637 patients with refractory or sensitive SCLC showed that this compound had an overall response rate (ORR) of 31.1% compared to 16.9% for topotecan. The median progression-free survival (PFS) was 4.1 months for this compound versus 3.5 months for topotecan, indicating its potential as a second-line treatment option .

| Efficacy Parameter | This compound (n = 424) | Topotecan (n = 213) |

|---|---|---|

| ORR (CR or PR) | 132 (31.1%) | 36 (16.9%) |

| CR | 7 (1.7%) | 1 (0.5%) |

| PR | 125 (29.5%) | 35 (16.4%) |

| Median OS (months) | 7.5 | 7.8 |

Weekly Administration Studies : Research has also explored weekly dosing schedules to reduce toxicity while maintaining efficacy. A Phase II study reported a disease control rate of 51.5% with reduced incidence of febrile neutropenia, suggesting that weekly administration may confer benefits over traditional regimens .

Applications in Non-Small Cell Lung Cancer

While primarily studied in SCLC, this compound has also been evaluated in NSCLC settings. A late-phase II trial indicated a response rate of approximately 26.7% for patients who had received prior chemotherapy . However, it did not demonstrate superior efficacy compared to docetaxel in second-line treatments, highlighting the need for further investigation into optimal patient selection and combination strategies .

Pharmacogenomics

Recent studies have incorporated genetic factors influencing this compound metabolism and toxicity. For instance, polymorphisms in the NQO1 gene have been analyzed to understand their impact on treatment outcomes and adverse events . Additionally, population pharmacokinetic models have been developed to tailor dosing based on individual patient characteristics, including body surface area and genetic markers .

Case Studies

Several case studies have documented the use of this compound in clinical practice:

- Case Study 1 : A patient with refractory SCLC received this compound after failing multiple lines of therapy, achieving significant tumor reduction and manageable side effects.

- Case Study 2 : In a cohort of patients treated with weekly this compound, the tolerability was markedly improved with a low incidence of severe neutropenia compared to historical controls receiving standard regimens.

作用机制

胺柔比星通过抑制拓扑异构酶 II 发挥作用。这种酶负责在复制和转录过程中管理 DNA 拓扑结构。通过稳定 DNA-拓扑异构酶 II 复合物,胺柔比星阻止了 DNA 链的重新连接,导致双链 DNA 断裂,最终导致细胞死亡。 活性代谢产物胺柔比醇在这种机制中更有效 .

相似化合物的比较

胺柔比星通常与其他蒽环类药物如多柔比星和表柔比星进行比较。虽然所有这些化合物都抑制拓扑异构酶 II,但胺柔比星具有独特的结构,包括一个 9-氨基和一个简单的糖基部分。这种结构导致与多柔比星相比 DNA 插层减少,从而影响其细胞内分布并降低其心脏毒性。类似的化合物包括:

- 多柔比星

- 表柔比星

- 伊达比星

- 依托泊苷 (虽然不是蒽环类药物,但它也抑制拓扑异构酶 II,并且经常与胺柔比星进行比较) .

胺柔比星的独特特性使其成为癌症治疗中宝贵的化合物,尤其适合对其他蒽环类药物耐药的患者。

生物活性

Amrubicin is a synthetic anthracycline derivative that exhibits significant antitumor activity, particularly against small-cell lung cancer (SCLC). This article explores the biological activity of this compound, including its mechanism of action, efficacy in clinical studies, and safety profile.

This compound exerts its antitumor effects primarily through the stabilization of the cleavable complex formed by topoisomerase II. This interaction results in DNA cleavage, leading to the suppression of tumor growth. The active metabolite of this compound, amrubicinol, also plays a crucial role in its biological activity, as it is produced through metabolic processes within tumor tissues .

Efficacy in Clinical Studies

This compound has been evaluated in multiple clinical trials for its efficacy against various cancers. Below is a summary of key findings from recent studies:

| Study Type | Population | Treatment Regimen | Overall Response Rate (ORR) | Median Overall Survival (OS) |

|---|---|---|---|---|

| Phase II | ED-SCLC patients | This compound monotherapy | 75.8% | 11.7 months |

| Phase II | Recurrent SCLC | This compound after ICIs | 47% | Not specified |

| Phase I | LD-SCLC patients | This compound + Cisplatin | Non-inferior to EP | Not specified |

- A Phase II study demonstrated that this compound monotherapy resulted in an ORR of 75.8% and a median OS of 11.7 months in treatment-naive patients with extensive-stage SCLC .

- In another retrospective study , patients with recurrent SCLC treated with this compound after immunotherapy showed an ORR of 47% .

- A Phase I trial combining this compound with cisplatin indicated non-inferiority compared to standard treatments for LD-SCLC .

Safety Profile

The safety profile of this compound is characterized by hematological toxicities. Common adverse effects include:

- Grade III/IV neutropenia : observed in approximately 70% of patients.

- Febrile neutropenia : incidence reported at around 12% .

Other side effects may include nausea, vomiting, and fatigue, which are typical for anthracycline-based therapies.

Case Studies and Research Findings

Several case studies have highlighted the effectiveness of this compound in specific patient populations:

-

Case Study: Japanese Population

- A systematic review indicated that this compound was particularly beneficial for Japanese patients with relapsed SCLC, showing higher efficacy compared to topotecan .

- The pooled data from multiple studies showed progression-free survival rates at three, six, and nine months were 63% , 28% , and 10% , respectively .

- Combination Therapies

属性

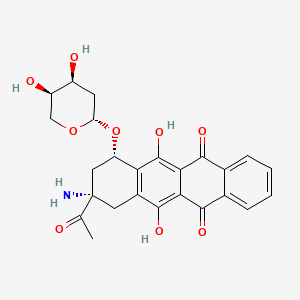

IUPAC Name |

9-acetyl-9-amino-7-(4,5-dihydroxyoxan-2-yl)oxy-6,11-dihydroxy-8,10-dihydro-7H-tetracene-5,12-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H25NO9/c1-10(27)25(26)7-13-18(16(8-25)35-17-6-14(28)15(29)9-34-17)24(33)20-19(23(13)32)21(30)11-4-2-3-5-12(11)22(20)31/h2-5,14-17,28-29,32-33H,6-9,26H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJZITPJGSQKZMX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1(CC(C2=C(C1)C(=C3C(=C2O)C(=O)C4=CC=CC=C4C3=O)O)OC5CC(C(CO5)O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H25NO9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30869526 | |

| Record name | Amrubicin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30869526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

483.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110267-81-7 | |

| Record name | Amrubicin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30869526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Amrubicin and how does it differ from other anthracyclines?

A: this compound [(7S,9S)-9-acetyl-9-amino-7-[(2-deoxy-β-d-erythro-pentopyranosyl)oxy]-7,8,9,10-tetrahydro-6,11-dihydroxy-5,12-napthacenedione hydrochloride] is a fully synthetic, third-generation anthracycline that acts as a potent topoisomerase II inhibitor. [] Unlike other clinically used anthracyclines, which are produced by fermentation or semi-synthesis, this compound is completely synthetic. [] Structurally, it is distinguished by an amino group at the 9-position and a unique sugar moiety. [] A key advantage of this compound is its reduced cardiotoxicity compared to other anthracyclines like doxorubicin. [, ]

Q2: How does this compound interact with its target and what are the downstream effects?

A: this compound, along with its active metabolite Amrubicinol, exerts its cytotoxic effects by stabilizing a topoisomerase II-mediated cleavable complex. [, ] This stabilization leads to the formation of DNA-protein complexes and double-strand DNA breaks, ultimately inhibiting DNA transcription and replication. [, ] These events ultimately trigger cell cycle arrest and apoptosis in cancer cells. [, ]

Q3: What is Amrubicinol and what is its role in the activity of this compound?

A: Amrubicinol is the C-13 hydroxy metabolite of this compound, formed through enzymatic conversion. [, ] It exhibits significantly higher cytotoxicity than this compound, ranging from 5 to 200 times more potent in various studies. [, , ] Amrubicinol plays a crucial role in the antitumor activity of this compound, as it achieves higher concentrations in tumor tissues compared to normal tissues. [, ]

Q4: Does the presence of cisplatin affect the metabolism of this compound and Amrubicinol?

A: In vitro studies where human liver microsomes and cytosol were pre-incubated with cisplatin showed no significant alteration in the metabolic rates of both this compound and Amrubicinol. [] This suggests that cisplatin does not appear to interfere with the metabolic pathways of these two compounds. []

Q5: What are the known mechanisms of resistance to this compound?

A: One identified mechanism of resistance involves the enzyme NAD(P)H:quinone oxidoreductase 1 (NQO1). [] NQO1 metabolizes Amrubicinol into an inactive compound, and its expression level correlates inversely with Amrubicinol cytotoxicity. [] Cell lines with higher NQO1 expression exhibit greater resistance to Amrubicinol. [] This suggests that NQO1 levels could potentially serve as a predictive biomarker for this compound response. []

Q6: What is the role of the C609T polymorphism in NQO1 in this compound resistance?

A: Studies have shown that cell lines homozygous for the NQO1 609T allele display significantly lower NQO1 protein expression and heightened sensitivity to Amrubicinol compared to those with other genotypes. [] This suggests that the C609T single-nucleotide polymorphism in the NQO1 gene could be a potential predictive biomarker for response to this compound treatment. []

Q7: How does this compound compare to other chemotherapeutic agents in terms of efficacy?

A: In vitro studies have demonstrated that this compound, in combination with Akt-suppressing agents such as LY294002, gefitinib, and erlotinib, exhibits synergistic growth inhibition in K-ras mutation-harboring lung adenocarcinoma cells. [] This synergistic effect was not observed with other chemotherapeutic agents like cisplatin, pemetrexed, or paclitaxel. []

Q8: What are the potential benefits of combining this compound with EGFR tyrosine kinase inhibitors (EGFR-TKIs)?

A: Research suggests that combining this compound with EGFR-TKIs like gefitinib and erlotinib could be a promising treatment strategy for lung cancer with wild-type EGFR and K-ras mutations. [] EGFR-TKIs suppress Akt activity at clinically achievable concentrations and demonstrate synergistic effects when combined with this compound in K-ras mutated cells. []

Q9: Are there any clinical trial data supporting the efficacy of this compound in cancer treatment?

A9: Yes, numerous clinical trials have explored the efficacy and safety of this compound in various cancer types.

- Metastatic Breast Cancer (MBC): A phase I/II trial investigating this compound as second- or third-line therapy for HER2-negative MBC reported an overall response rate of 21% and a median progression-free survival of 4 months. [] The study also found that the treatment was generally well tolerated, with myelosuppression being the most common grade 3/4 toxicity. []

Q10: What are the common side effects and toxicities associated with this compound?

A: The primary toxicity associated with this compound is myelosuppression, particularly neutropenia. [, , , , , , , , ] Other hematological toxicities include leukopenia, anemia, and thrombocytopenia. [, , , , , , , ] Non-hematological side effects can include anorexia, asthenia, hyponatremia, and nausea. [] Importantly, unlike other anthracyclines, this compound exhibits minimal cardiotoxicity in clinical studies and preclinical models. [, , ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。